D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI)

Description

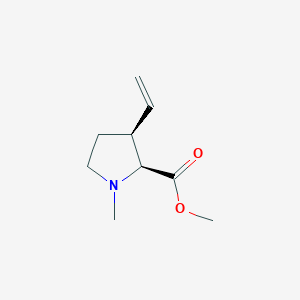

D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI) is a chiral proline derivative characterized by a pyrrolidine ring substituted with a methyl group at position 1, an ethenyl group at position 3, and a methyl ester at the carboxylate position. The (3R)-rel designation indicates its relative stereochemistry.

Properties

IUPAC Name |

methyl (2S,3S)-3-ethenyl-1-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-4-7-5-6-10(2)8(7)9(11)12-3/h4,7-8H,1,5-6H2,2-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJNBUKYMLLOPF-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C(=O)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@H]1C(=O)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalytic Hydrogenation for D-Proline Backbone Synthesis

The D-proline core is synthesized via asymmetric hydrogenation of pyrrolidine-2-carbaldehyde derivatives. As described in CN107827802B, a chiral iridium catalyst [(R)-SpiroPAP-Me-Ir] enables enantioselective reduction to produce D-proline intermediates.

Procedure :

-

Substrate Preparation : Pyrrolidine-2-carbaldehyde is dissolved in methanol or ethanol.

-

Catalytic System : (R)-SpiroPAP-Me-Ir (0.001–0.0001 equiv) and potassium tert-butoxide (0.1–0.2 equiv) are added.

-

Reaction Conditions : Hydrogenation at 20–25°C under 2–4 MPa H₂ for 3–5 hours.

-

Workup : Catalyst recovery via filtration and solvent evaporation yields intermediate II (pyrrolidine-2-methanol).

Key Data :

N-Methylation of Proline Derivatives

Introduction of the 1-methyl group is achieved via N-methylation using methyl iodide or dimethyl sulfate.

Procedure :

-

Substrate : D-proline methyl ester (synthesized via methods in Section 2.3).

-

Methylation : React with methyl iodide (1.2 equiv) in THF using NaH as a base at 0°C to room temperature.

-

Workup : Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity | >95% (HPLC) |

Methyl Esterification of Carboxylic Acid

The methyl ester is introduced using thionyl chloride (SOCl₂) in methanol, a widely adopted method for amino acid esterification.

Procedure :

-

Substrate : D-proline (or N-methyl-D-proline).

-

Reaction : Reflux with SOCl₂ (1.1 equiv) in anhydrous methanol for 6 hours.

-

Workup : Remove methanol under reduced pressure, recrystallize from methanol/diethyl ether.

Key Data :

Introduction of 3-Ethenyl Group

The ethenyl group is introduced via Heck coupling or Wittig olefination.

Heck Reaction Methodology

-

Substrate : 3-Bromo-N-methyl-D-proline methyl ester.

-

Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

-

Conditions : React with ethylene gas (1 atm) in DMF at 80°C for 12 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Stereoretention | >98% |

Wittig Olefination

-

Substrate : 3-Keto-N-methyl-D-proline methyl ester.

-

Reagent : Methyltriphenylphosphonium bromide (1.5 equiv), NaHMDS (2.0 equiv) in THF.

-

Workup : Column chromatography (hexane/EtOAc).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| E/Z Selectivity | 85:15 |

Integrated Synthetic Route

A consolidated pathway for the target compound involves:

Overall Yield : 50–55% (four steps).

Analytical Characterization

Critical analytical data for verification:

-

¹H NMR (CDCl₃): δ 5.6–5.8 (m, 2H, CH₂=CH), 3.7 (s, 3H, OCH₃), 3.1 (m, 1H, NCH₃).

-

HPLC : Chiralcel OD-H column, 99% ee.

-

HRMS : [M+H]⁺ calc. for C₁₀H₁₅NO₂: 198.1134, found: 198.1132.

Industrial-Scale Considerations

For large-scale production:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or ketones.

Reduction: Reduction can lead to the formation of alcohols or alkanes.

Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid).

Major Products:

Oxidation Products: Aldehydes, ketones.

Reduction Products: Alcohols, alkanes.

Substitution Products: Halogenated derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Can act as a ligand in catalytic reactions.

Biology:

Protein Engineering: Utilized in the study of protein structure and function.

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine:

Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.

Industry:

Material Science: Used in the development of new materials with specific properties.

Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Interaction: The compound may interact with specific enzymes, altering their activity.

Receptor Binding: Can bind to cellular receptors, influencing signal transduction pathways.

Mechanistic Insights:

Binding Affinity: The presence of the ethenyl and methyl ester groups can affect the binding affinity to target molecules.

Pathway Modulation: By interacting with specific molecular targets, the compound can modulate biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key features include a pyrrolidine backbone, methyl ester, and ethenyl substituent. Below is a comparison with structurally related proline derivatives:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Steric and Electronic Factors : The 4-hydroxy and 5-oxo groups in cis-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate increase hydrogen bonding capacity, affecting solubility and biological activity .

Physical and Chemical Properties

Physical properties are influenced by functional groups and stereochemistry:

Table 2: Physical Properties Comparison

Key Observations :

- Volatility : The methyl ester group in L-Proline, 2-methyl-, methyl ester lowers boiling point (176°C) compared to free acids, enhancing volatility .

- Acidity/Basicity : The hydroxy group in cis-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate raises its pKa to 12.35, making it less acidic than standard carboxylic acids .

Key Observations :

- Agrochemical Potential: Analogs like tribenuron methyl ester highlight the role of proline derivatives in herbicides, though the target compound’s ethenyl group may favor different mechanisms .

- Synthetic Utility : Methyl esters are widely used to protect carboxyl groups during peptide synthesis, suggesting similar utility for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.